ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- Ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, was prepared via aldol-type condensation of ethyl diazoacetate with isatin. The Lewis acid-induced decomposition reaction of this precursor was significantly influenced by the reaction environment, including the characteristics of the Lewis acid used and the polarity of the solvent (Gioiello et al., 2011).
Molecular Structure Analysis
- Synthesis, characterization, and crystal structure determination of related ethyl compounds have been conducted to understand their molecular structure. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, which involved the synthesis of this compound through a specific condensation reaction (Ju Liu et al., 2018).
Chemical Reactions and Properties
- The synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, a similar compound, involved reactions of benzothiazole and ethyl bromocyanoacetate with indole derivatives, highlighting the chemical reactivity of these compounds (Nassiri & Milani, 2020).
Physical Properties Analysis
- Physical properties such as crystal structure and molecular conformation are crucial in understanding these compounds. For example, the crystal structure and conformation of 2-(indol-3-yl)ethyl β-d-galactopyranoside and its derivatives were analyzed to understand the physical properties (Tomić et al., 1995).
Chemical Properties Analysis
- The chemical properties of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate and related compounds can be inferred from studies like the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, where NMR, IR, mass spectral studies, and X-ray diffraction were employed (Jyothi et al., 2017).
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate and its derivatives have been synthesized and characterized, demonstrating antimicrobial activity against various pathogens. For instance, the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides was explored, which were identified by spectral data and screened for antimicrobial effectiveness (Prasad, 2017).
Synthetic Versatility and Mechanistic Insights
The compound also plays a crucial role in synthetic chemistry, providing insights into reaction mechanisms and synthetic versatility. A study on the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, including ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, revealed mechanistic aspects and factors affecting product distribution, showcasing the compound's utility in synthetic applications (Gioiello et al., 2011).
Regioselective Addition and Alkyl Derivative Synthesis
Further research into regioselective addition at the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters demonstrated the production of ethyl and methyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, highlighting the compound's importance in creating structurally diverse molecules (Koz’minykh et al., 2006).
Pharmaceutical and Biological Screening
Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate derivatives have been synthesized and evaluated for their pharmacological properties. One study described the transformation of 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate, further reacting with hydrazine to form acetohydrazides. These derivatives were screened for anti-bacterial and enzyme inhibitory activities, with some showing significant potential against bacterial strains and enzymes like α-Glucosidase and Butyrylcholinesterase, indicating the compound's relevance in developing therapeutic agents (Rubab et al., 2017).
Novel Compound Synthesis
The versatility of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate extends to the synthesis of novel compounds with potential applications in various fields. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate showcased the creation of new molecules through reactions with benzothiazole derivatives, demonstrating the compound's utility in innovative chemical synthesis (Nassiri & Milani, 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNYDFJCJIVKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554277 |
Source
|
Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
111478-90-1 |
Source
|
Record name | Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111478-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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